Cas no 64544-07-6 (Cefuroxime axetil)
Cefuroxime axetil Chemical and Physical Properties
Names and Identifiers
-
- Cefuroxime axetil
- CEFUROXIME SODIUM
- Cefuroxine axetil
- Cefuroxime 1-acetoxyethyl ester
- 1-acetoxyethyl ester
- CCI-15641
- Ceftin
- Ce-furax
- Cepazine
- Elobact Oraxim j Zinat
- Zinnat
- [6R-[6α,7β(Z)]]-3-[[(Aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-(acetyloxy)ethyl ester
- (6R-(6alpha,7beta(Z)))-3-(((Aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-(acetyloxy)ethyl ester
- Curocef
- Cefuroxime Axetil, United States Pharmacopeia (USP) Reference Standard
- CEFUROXIME AXETIL [USP MONOGRAPH]
- CCI 15641
- Medoxm
- (RS)-1-Hydroxyethyl (6R,7R)-7-(2-(2-furyl)glyoxylamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, 7(sup 2)-(Z)-(O-methyloxime), 1-acetate 3-carbamate
- s4813
- SN 407
- SN-407
- HY-B1325
- CEFUROXIME AXETIL [VANDF]
- NSC 758677
- Novador
- SCHEMBL721709
- CEFUROXIME AXETIL (USP-RS)
- Elobact
- CS-0013084
- CEFUROXIME 1-ACETOXYETHYL ESTER [MI]
- C08107
- Novocef
- Kalcef
- CXM-AX
- BDBM50248197
- Maxitil
- CEFUROXIME AXETIL [JAN]
- Furoxime
- Cefuroxime axetil (USAN:USP:BAN:JAN)
- CCG-221241
- CEFUROXIME AXETIL [ORANGE BOOK]
- (RS)-1-Hydroxyethyl (6R,7R)-7-(2-(2-furyl)glyoxylamido)-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2- carboxylate, 7(sup 2)-(Z)-(O-methyloxime), 1-acetate 3- carbamate
- CEFUROXIME AXETIL (USP MONOGRAPH)
- Cefuroximaxetil
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(((AMINOCARBONYL)OXY)METHYL)-7-((2-FURANYL(METHOXYIMINO)ACETYL)AMINO)-8-OXO-, 1-(ACETYLOXY)ETHYL ESTER, (6R-(6.ALPHA.,7.BETA.(Z)))-
- Cefuroxime (as axetil)
- D00914
- (1RS)-1-Acetoxyethyl (6R,7R)-3-carbamoyloxymethyl-7-((Z)-2-furan-2-yl-2-(methoxyimino)acetylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- (E)-Cefuroxime Axetil
- 64544-07-6
- Bioracef
- CEFUROXIME AXETIL [WHO-DD]
- Cefuroxime Axetil, European Pharmacopoeia (EP) Reference Standard
- BRN 6854419
- Cethixim
- Cefuroxime Axetil for Oral Suspension
- Oraxim
- Q27293978
- NSC-758677
- Zinat
- 1-acetoxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(2-furyl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;Cefuroxime axetil
- Coliofossim
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, 1-(acetyloxy)ethyl ester, (6R,7R)-
- Nivador
- A834806
- Celocid
- UNII-Z49QDT0J8Z
- CHEBI:3516
- CEFUROXIME AXETIL (EP MONOGRAPH)
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)acetyl)amino)-8-oxo-, 1-(acetyloxy)ethyl ester, (6R-(6alpha,7beta(Z)))-
- Z49QDT0J8Z
- Cefuroxime axetil [USAN:USP:BAN:JAN]
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3- (((aminocarbonyl)oxy)methyl)-7-((2- furanyl(methoxyimino)acetyl)amino)-8-oxo-, 1- (acetyloxy)ethyl ester, (6R-(6alpha,7beta(Z)))-
- [6R-[6alpha,7beta(Z)]]-3-[[(Aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-(acetyloxy)ethyl ester
- CEFUROXIME AXETIL [USAN]
- CEFUROXIME AXETIL [MART.]
- CEFUROXIME AXETIL [USP-RS]
- CEFUROXIME AXETIL [EP MONOGRAPH]
- Zoref
- AKOS015896220
- Sharox-500
- HSDB 8150
- CHEMBL1095930
- Cefuroxime axetil (JP17/USP/INN)
- A830563
- Cefurax
- DTXSID0022775
- Cetoxil
- DRG-0157
- DTXCID702775
- MFCD00864991
- Ceftin (TN)
- (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(2-furyl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;Cefuroxime
- HMS3715J04
- CEFUROXIME AXETIL (MART.)
- Cefuroxime axetil (JP18/USP/INN)
- DTXSID20242788
- BRD-A22303829-001-01-6
-
- MDL: MFCD00864991
- Inchi: 1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1
- InChI Key: KEJCWVGMRLCZQQ-YJBYXUATSA-N
- SMILES: S1CC(COC(N)=O)=C(C(=O)OC(C)OC(C)=O)N2C([C@H]([C@@H]12)NC(/C(/C1=CC=CO1)=N\OC)=O)=O
Computed Properties
- Exact Mass: 510.10600
- Monoisotopic Mass: 510.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 968
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: nothing
- Topological Polar Surface Area: 214A^2
Experimental Properties
- Color/Form: White to yellowish powder, slightly smelly and bitter.
- Density: 1.3927 (rough estimate)
- Boiling Point: 250°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
- Solubility: DMSO: soluble1mg/mL
- PSA: 214.36000
- LogP: 0.86080
Cefuroxime axetil Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
Cefuroxime axetil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1325-10mM*1mLinDMSO |
Cefuroxime axetil |
64544-07-6 | 98.99% | 10mM*1mLinDMSO |
¥1050 | 2022-03-28 | |
| MedChemExpress | HY-B1325-25mg |
Cefuroxime axetil |
64544-07-6 | 99.53% | 25mg |
¥690 | 2025-04-16 | |
| MedChemExpress | HY-B1325-50mg |
Cefuroxime axetil |
64544-07-6 | 99.53% | 50mg |
¥1030 | 2025-04-16 | |
| MedChemExpress | HY-B1325-100mg |
Cefuroxime axetil |
64544-07-6 | 99.53% | 100mg |
¥1550 | 2025-04-16 | |
| ChemScence | CS-0013084-25mg |
Cefuroxime axetil |
64544-07-6 | 98.99% | 25mg |
$95.0 | 2022-04-26 | |
| ChemScence | CS-0013084-50mg |
Cefuroxime axetil |
64544-07-6 | 98.99% | 50mg |
$160.0 | 2022-04-26 | |
| ChemScence | CS-0013084-100mg |
Cefuroxime axetil |
64544-07-6 | 98.99% | 100mg |
$270.0 | 2022-04-26 | |
| TRC | C248065-100mg |
Cefuroxime Axetil |
64544-07-6 | 100mg |
$ 119.00 | 2023-09-08 | ||
| TRC | C248065-250mg |
Cefuroxime Axetil |
64544-07-6 | 250mg |
$ 227.00 | 2023-09-08 | ||
| TRC | C248065-1g |
Cefuroxime Axetil |
64544-07-6 | 1g |
$ 656.00 | 2023-04-18 |
Cefuroxime axetil Suppliers
Cefuroxime axetil Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Cefuroxime axetil
Recent Advances in Cefuroxime Axetil (CAS 64544-07-6) Research: A Comprehensive Review
Cefuroxime axetil (CAS 64544-07-6), a second-generation cephalosporin antibiotic, has been widely used in clinical practice for the treatment of various bacterial infections. As a prodrug of cefuroxime, it exhibits improved oral bioavailability, making it a preferred choice for outpatient therapy. Recent studies have focused on optimizing its pharmacokinetic properties, enhancing its antibacterial efficacy, and exploring novel formulations to address emerging resistance patterns.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the pharmacokinetic profile of cefuroxime axetil in different patient populations. The research demonstrated that the prodrug's conversion to active cefuroxime remains consistent across various age groups, though absorption rates may vary slightly in pediatric patients. These findings have important implications for dosage adjustments in special populations, particularly in pediatric and geriatric medicine.
In the realm of formulation science, significant progress has been made in developing sustained-release versions of cefuroxime axetil. A team at the University of Pharmaceutical Sciences recently patented a novel matrix system that extends the drug's release profile while maintaining therapeutic plasma concentrations. This advancement could potentially reduce dosing frequency and improve patient compliance, particularly in chronic infection management.
Antimicrobial resistance studies have revealed interesting insights into cefuroxime axetil's efficacy against resistant strains. Research conducted at the National Institute of Allergy and Infectious Diseases showed that when combined with β-lactamase inhibitors, cefuroxime axetil maintains activity against many extended-spectrum β-lactamase (ESBL)-producing organisms. This synergistic approach may extend the clinical utility of this established antibiotic in the face of growing resistance concerns.
From a chemical perspective, recent analytical studies have refined our understanding of cefuroxime axetil's stability profile. Advanced chromatographic techniques have identified previously unknown degradation products, leading to improved storage recommendations and shelf-life predictions. These findings are particularly valuable for pharmaceutical manufacturers and regulatory agencies overseeing product quality.
Clinical research continues to explore new indications for cefuroxime axetil. A multicenter trial published in Clinical Infectious Diseases demonstrated its non-inferiority to more expensive alternatives for the treatment of uncomplicated urinary tract infections caused by susceptible pathogens. This evidence supports its role as a cost-effective option in antimicrobial stewardship programs.
Looking forward, the research landscape for cefuroxime axetil appears promising. Current investigations include nanoparticle-based delivery systems to enhance tissue penetration and combination therapies with immunomodulators to boost host defenses. These innovative approaches may redefine the drug's position in the antimicrobial armamentarium, particularly in an era of increasing antibiotic resistance.
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